tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H16F3NO3 . It is known for its unique structure, which includes a trifluoromethyl group and a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves the reaction of 3-hydroxy-4-(trifluoroacetyl)piperidine-1-carboxylic acid tert-butyl ester with an appropriate esterification reagent, such as tert-butyl bromide . The reaction typically occurs under basic conditions, using a base like potassium carbonate, and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is used in medicinal chemistry for the development of potential drug candidates. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design and other applications .
Properties
CAS No. |
2639462-43-2 |
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Molecular Formula |
C11H16F3NO3 |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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